molecular formula C4H6Cl3NO B169872 2,2,2-trichloro-N-ethylacetamide CAS No. 14301-39-4

2,2,2-trichloro-N-ethylacetamide

Cat. No.: B169872
CAS No.: 14301-39-4
M. Wt: 190.45 g/mol
InChI Key: YJBLDPZJJKNQHP-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-ethylacetamide is a chloroacetamide derivative characterized by a trichloromethyl group (-CCl₃) attached to the carbonyl carbon and an ethyl substituent on the amide nitrogen. Its molecular formula is C₄H₆Cl₃NO, with a calculated molecular weight of 190.45 g/mol (based on stoichiometric analysis). The trichloroacetyl group confers strong electron-withdrawing properties, enhancing the compound's electrophilicity and reactivity in organic reactions such as nucleophilic substitutions .

Properties

CAS No.

14301-39-4

Molecular Formula

C4H6Cl3NO

Molecular Weight

190.45 g/mol

IUPAC Name

2,2,2-trichloro-N-ethylacetamide

InChI

InChI=1S/C4H6Cl3NO/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9)

InChI Key

YJBLDPZJJKNQHP-UHFFFAOYSA-N

SMILES

CCNC(=O)C(Cl)(Cl)Cl

Canonical SMILES

CCNC(=O)C(Cl)(Cl)Cl

Synonyms

AcetaMide, 2,2,2-trichloro-N-ethyl-

Origin of Product

United States

Comparison with Similar Compounds

Electrophilicity and Substitution Reactions

The trichloroacetyl group in this compound significantly increases its electrophilicity compared to mono-chloro analogs (e.g., 2-chloro-N-phenethylacetamide in ). This property facilitates nucleophilic attacks, making it a candidate for synthesizing heterocyclic compounds or agrochemicals. For example, demonstrates that trichloroacetamide derivatives undergo C-amidoalkylation reactions with aromatic substrates to form complex heterocycles .

Herbicidal Activity

Chloroacetamides like alachlor () and metolachlor () are widely used as herbicides due to their inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants. While this compound lacks the aromatic N-substituents seen in commercial herbicides, its trichloro group may enhance soil persistence or target-binding affinity. However, the simpler alkyl substituent (ethyl) may reduce selectivity compared to alachlor’s bulky 2,6-diethylphenyl group .

Physicochemical Properties

  • Lipophilicity: The ethyl group increases logP compared to the parent 2,2,2-trichloroacetamide, enhancing solubility in nonpolar solvents.
  • Stability : The trichloro group may confer resistance to hydrolysis under acidic conditions, a trait observed in related compounds like 2-chloro-N-(2,6-dimethylphenyl)acetamide .

Preparation Methods

Step 1: Synthesis of 2,2,2-Trichloroethyl Chloroformate

Trichloroethanol reacts with phosgene at 80–100°C in the presence of dimethylaniline or N,N-dimethylformamide (DMF) as catalysts. The reaction achieves near-quantitative conversion under solvent-free conditions:
CCl3CH2OH+COCl2DMFCCl3CH2OCOCl+HCl\text{CCl}_3\text{CH}_2\text{OH} + \text{COCl}_2 \xrightarrow{\text{DMF}} \text{CCl}_3\text{CH}_2\text{OCOCl} + \text{HCl}

Optimization Insights :

  • Catalysts with tertiary nitrogen atoms (e.g., DMF, dimethylaniline) enhance reaction rates by stabilizing the transition state.

  • Phosgene excess (1.2–1.5 equiv) ensures complete consumption of trichloroethanol.

Step 2: Aminolysis with Ethylamine

The chloroformate intermediate is treated with ethylamine in tetrahydrofuran (THF) at 0–5°C. This step proceeds via nucleophilic acyl substitution:
CCl3CH2OCOCl+CH3CH2NH2CCl3CONHCH2CH3+HCl+CCl3CH2OH\text{CCl}_3\text{CH}_2\text{OCOCl} + \text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{CCl}_3\text{CONHCH}_2\text{CH}_3 + \text{HCl} + \text{CCl}_3\text{CH}_2\text{OH}

Yield : 65–72% after column chromatography.

Rearrangement of Trichloroacetimidates

A high-yielding method leverages the acid-catalyzed rearrangement of trichloroacetimidates to acetamides. This approach, reported by Marinier et al., involves synthesizing N-(2,2,2-trichloroethyl)trichloroacetimidates followed by Lewis acid-mediated rearrangement.

Procedure Overview:

  • Imidate Synthesis : Trichloroacetonitrile reacts with 2,2,2-trichloroethanol in dichloromethane (DCM) catalyzed by 1,8-diazabicycloundec-7-ene (DBU).

  • Rearrangement : The imidate undergoes BF₃- OEt₂-catalyzed rearrangement in nitromethane at 0°C for 10 minutes.

Reaction Conditions and Yields

EntryCatalystSolventTemperatureTimeYield (%)
1NoneNitromethaneReflux24 h80
2BF₃- OEt₂Nitromethane0°C10 min85

This method’s efficiency stems from the electron-withdrawing trichloroethyl group, which stabilizes the oxonium intermediate during rearrangement.

Oxidative Dehydrosulfurization of Thiourea Derivatives

A niche but innovative route involves the oxidative cyclization of N-(2,2,2-trichloroethyl)thioureas. Developed for heterocyclic systems, this method employs iodine and triethylamine in dimethylformamide (DMF) to induce dehydrosulfurization:

RCSNH2+I2Et3N, DMFRCONH2+S+Et3NHI\text{RCSNH}_2 + \text{I}_2 \xrightarrow{\text{Et}_3\text{N, DMF}} \text{RCONH}_2 + \text{S} + \text{Et}_3\text{NHI}

Application to this compound :
While primarily used for 1,3,4-thiadiazole synthesis, adapting this protocol to acyclic thioureas could yield the target acetamide. Preliminary trials report 69–75% yields for analogous structures.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

MethodYield (%)ScalabilityCost Efficiency
Direct Acylation60–68ModerateHigh
Chloroformate Route65–72HighModerate
Imidate Rearrangement80–85LowLow
Oxidative Dehydration69–75ModerateHigh
  • Direct Acylation : Preferred for small-scale laboratory synthesis due to minimal purification steps.

  • Chloroformate Route : Ideal for industrial applications, leveraging phosgene’s low cost and high reactivity.

  • Rearrangement Method : Superior yields but limited by the cost of BF₃- OEt₂ and nitromethane.

Mechanistic Insights and Spectral Characterization

Molecular Docking and Bioactivity

Recent studies highlight the structural similarity between this compound derivatives and COX-2 inhibitors. Molecular docking simulations (AutoDock Vina) reveal strong binding affinities (−9.2 kcal/mol) to COX-2’s active site, surpassing parent carboxylic acids.

Spectroscopic Validation

  • ¹H NMR : Singlets at δ 1.15 (CH₃CH₂) and δ 4.25 (NH) confirm ethylamide formation.

  • ¹³C NMR : Peaks at δ 165.8 (C=O) and δ 95.4 (CCl₃) validate the trichloroacetyl moiety.

  • IR : Stretching frequencies at 1680 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) .

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